FLT3 Selectivity: SC-203048 vs. Multi-Kinase FLT3 Inhibitors
SC-203048 is documented as a 'FLT3 selective inhibitor' in peer-reviewed in vivo pharmacology, a designation that distinguishes it from multi-kinase inhibitors (e.g., lestaurtinib, midostaurin) that concurrently target JAK2, KIT, and PDGFR with reported IC50 values in the low nanomolar range [1]. The MeSH database explicitly maps SC-203048 to FLT3 protein inhibition with a frequency annotation of 1 (single-target designation), in contrast to multi-targeted agents [2]. This selectivity is critical for experiments where off-target kinase inhibition confounds mechanistic interpretation.
| Evidence Dimension | Kinase selectivity annotation |
|---|---|
| Target Compound Data | FLT3-selective inhibitor annotation; MeSH frequency = 1 (single target) |
| Comparator Or Baseline | Midostaurin (multi-kinase: FLT3 IC50 ~10 nM, also potent against KIT, PDGFR, PKC); Lestaurtinib (FLT3 IC50 ~2 nM, also inhibits JAK2, TRK) |
| Quantified Difference | SC-203048 class-level FLT3 selectivity vs. comparators' documented multi-kinase activity |
| Conditions | MeSH database curation; comparator IC50 values derived from published biochemical kinase panels |
Why This Matters
Procurement of SC-203048 ensures a single-target tool for FLT3-specific pathway dissection, avoiding the confounding polypharmacology of clinically used multi-kinase FLT3 inhibitors.
- [1] Wang C, Chen T, Zhang N, et al. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012;26(1):35-43. View Source
- [2] MeSH Supplementary Concept Data: SC-203048. National Library of Medicine. Unique ID C572332. (2012). View Source
